Cas no 94109-11-2 (2-Amino-4-ethylphenol)

2-Amino-4-ethylphenol structure
2-Amino-4-ethylphenol structure
2-Amino-4-ethylphenol
94109-11-2
C8H11NO
137.179042100906
MFCD00051708
820327
721885

2-Amino-4-ethylphenol Properties

Names and Identifiers

    • 2-Amino-4-ethylphenol
    • 2-amino-4-ethylphenol(SALTDATA: FREE)
    • 4-Ethyl-2-aminophenol
    • 2-Amino-4-ethylphenol (ACI)
    • MFCD00051708
    • LUKYIMOTPSTGQB-UHFFFAOYSA-N
    • 1S/C8H11NO/c1-2-6-3-4-8(10)7(9)5-6/h3-5,10H,2,9H2,1H3
    • OC1C(N)=CC(CC)=CC=1

Computed Properties

  • 2
  • 2
  • 1
  • 10

Experimental Properties

  • 257.7±28.0 ºC (760 Torr),
  • >200 °C (decomposition)
  • 109.7±24.0 ºC,
  • Slightly soluble (4.1 g/l) (25 º C),
  • 1.115±0.06 g/cm3 (20 ºC 760 Torr),

2-Amino-4-ethylphenol Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P005V9C-1g
2-Amino-4-ethylphenol
94109-11-2 95%
1g
$187.00 2024-04-19
A2B Chem LLC
AC72992-100mg
2-Amino-4-ethylphenol
94109-11-2 95%
100mg
$85.00 2024-07-18
abcr
AB267444-250 mg
2-Amino-4-ethylphenol
94109-11-2
250mg
€219.30 2023-04-26
Alichem
A019146868-1g
2-Amino-4-ethylphenol
94109-11-2 95%
1g
$239.68 2023-08-31
Ambeed
A844544-10g
2-Amino-4-ethylphenol
94109-11-2 95+%
10g
$1649.0
Enamine
EN300-103688-0.05g
2-amino-4-ethylphenol
94109-11-2 95%
0.05g
$63.0 2023-10-28
eNovation Chemicals LLC
D555408-1g
2-AMino-4-ethylphenol
94109-11-2 97%
1g
$670 2022-10-10
TRC
A630333-100mg
2-Amino-4-ethylphenol
94109-11-2
100mg
$ 70.00 2022-06-07
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1442020-1g
2-Amino-4-ethylphenol
94109-11-2 95+%
1g
¥5150.00
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
SA02789-1g
2-Amino-4-ethylphenol
94109-11-2 -
1g
¥5118.0 2024-07-19

2-Amino-4-ethylphenol Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Iron ,  Ammonium chloride Solvents: Ethanol ,  Water ;  rt → reflux; 15 min, reflux
Reference
A simple reduction method of azo-compounds to amines using Fe powder in the presence of NH4Cl
Mobinikhaledi, Akbar; Foroughifar, Naser; Jirandehi, Hasan Fathinejad, Monatshefte fuer Chemie, 2007, 138(8), 755-757

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Zinc ,  Ammonium chloride Solvents: Ethanol ,  Water ;  25 min, rt
Reference
Reduction of nitrophenols by zinc and ammonium chloride in aqueous medium
Sridharan, V.; Karpagavalli, M.; Muthusubramanian, S.; Sivasubramanian, S., Indian Journal of Chemistry, 2004, (10), 2243-2244

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Nitric acid Solvents: Water ;  30 min, rt
1.2 Reagents: Phosphinic acid ,  Hydrogen iodide Solvents: Water ;  60 min, reflux
Reference
Reduction of the nitro group to amine by hydroiodic acid to synthesize o-aminophenol derivatives as putative degradative markers of neuromelanin
Wakamatsu, Kazumasa; Tanaka, Hitomi; Tabuchi, Keisuke; Ojika, Makoto; Zucca, Fabio A.; et al, Molecules, 2014, 19(6), 8039-8050

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ;  2 h, rt
Reference
Preparation of 2-(pyridin-4-yl)benzoxazole derivatives and their composition and method for controlling arthropod pests
, World Intellectual Property Organization, , ,

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ;  2 h, 1 atm, rt
Reference
Fused heterocyclic compounds and compositions for arthropod control
, World Intellectual Property Organization, , ,

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Sodium thiosulfate Solvents: Ethanol ,  Water ;  rt; 16 h, 80 °C
Reference
Preparation of 3-(azahetero)aryl-1H-pyrazolo[3,4-d]pyrimidin-3-amines as protein kinase inhibitors with antiangiogenic properties
, United States, , ,

Synthetic Circuit 7

Reaction Conditions
1.1 Solvents: Ethanol
Reference
Alkyl-substituted benzoxazinorifamycin derivative, process for preparing the same and antibacterial agent containing the same
, European Patent Organization, , ,

Synthetic Circuit 8

Reaction Conditions
Reference
Synthesis and photophysical properties of fluorescent 2,5-dibenzoxazolylphenols and related compounds with excited state proton-transfer
Kauffman, Joel M.; Bajaw, Gurdip S., Journal of Heterocyclic Chemistry, 1993, 30(6), 1613-22

Synthetic Circuit 9

Reaction Conditions
Reference
Synthesis, spectral data, and extraction of copper by 1-(2-hydroxy-5-alkylphenyl)-1-alkanone oximes
Krzyzanowska, Ewa; Olszanowski, A.; Juskowiak, M., Journal fuer Praktische Chemie (Leipzig), 1989, 331(4), 617-30

Synthetic Circuit 10

Reaction Conditions
Reference
Preparation of phenylene derivatives as allergy inhibitors
, World Intellectual Property Organization, , ,

2-Amino-4-ethylphenol Raw materials

2-Amino-4-ethylphenol Preparation Products

Recommended suppliers
Amadis Chemical Company Limited
(CAS:94109-11-2)2-Amino-4-ethylphenol
A916749
99%
10g
1484.0